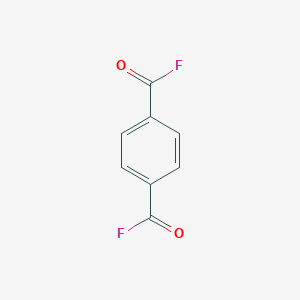

Benzene-1,4-dicarbonyl difluoride

Description

Structure

3D Structure

Properties

CAS No. |

1978-21-8 |

|---|---|

Molecular Formula |

C8H4F2O2 |

Molecular Weight |

170.11 g/mol |

IUPAC Name |

benzene-1,4-dicarbonyl fluoride |

InChI |

InChI=1S/C8H4F2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H |

InChI Key |

QAOMIRAFWBTGIR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)F)C(=O)F |

Canonical SMILES |

C1=CC(=CC=C1C(=O)F)C(=O)F |

Synonyms |

1,4-Benzenedicarbonyl difluoride (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Benzene-1,4-dicarbonyl difluoride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Benzene-1,4-dicarbonyl Difluoride

Introduction

This compound, also known as terephthaloyl fluoride, is a derivative of terephthalic acid. It serves as a valuable intermediate in the synthesis of various organic compounds, including high-performance polymers and pharmaceuticals. Its reactivity, stemming from the two acyl fluoride groups, allows for a range of chemical transformations. This guide provides a detailed overview of its synthesis and characterization for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The primary and most common method for synthesizing this compound is through the fluorination of its corresponding dichloride, terephthaloyl chloride. This process involves the replacement of the chlorine atoms with fluorine atoms.

A general synthesis approach involves reacting tetrachloroterephthaloyl chloride with potassium fluoride in a polar aprotic solvent.[1] The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic substitution.

Experimental Protocol: Fluorination of Tetrachloroterephthaloyl Chloride

This protocol is adapted from a patented method for producing nuclear fluorinated terephthaloyl fluorides.[1]

Materials:

-

Tetrachloroterephthaloyl chloride

-

Potassium fluoride (KF)

-

Sulpholane (or another suitable polar aprotic solvent like diglyme)

-

Tetrabutylammonium bromide (optional, as a phase-transfer catalyst)

-

Reaction vessel (e.g., a stirred autoclave or a three-necked flask equipped with a condenser and stirrer)

-

Heating mantle and temperature controller

-

Distillation apparatus

Procedure:

-

Drying: In a reaction vessel, stir and heat potassium fluoride (13g) in sulpholane (30ml) to 200°C to ensure the system is dry. Alternatively, potassium fluoride (10.2g) and diglyme (50g) can be heated together, and 25g of diglyme distilled off.[1]

-

Reaction Setup: Cool the dried mixture to below 80°C.

-

Addition of Reactant: Add tetrachloroterephthaloyl chloride (8.75g) to the mixture.[1]

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from 100 to 200°C. A preferred range is 120 to 150°C.[1] For instance, the reaction can be stirred at 150°C for 21 hours.[1] The use of a phase-transfer catalyst like tetrabutylammonium bromide (0.5g) may allow for lower reaction temperatures, for example, 120°C.[1]

-

Work-up and Isolation: After the reaction is complete, the product, tetrafluoroterephthaloyl fluoride, can be isolated. The patent suggests that the product can be extracted with methanol and isolated as the dimethyl ester of tetrafluoroterephthalic acid for analysis purposes.[1]

A visual representation of the synthesis workflow is provided below.

References

An In-depth Technical Guide to Benzene-1,4-dicarbonyl Dihalides with a Focus on the Dichloride Analogue

Benzene-1,4-dicarbonyl difluoride

This compound is the acyl fluoride derivative of terephthalic acid. While specific physical and chemical property data are scarce, its synthesis has been described in the context of producing nuclear fluorinated terephthaloyl fluorides.

Experimental Protocols

Synthesis of Nuclear Fluorinated Terephthaloyl Fluorides:

One method involves the reaction of a corresponding nuclear chlorinated acid halide with potassium fluoride in a polar aprotic solvent. For instance, tetrachloroterephthaloyl chloride can be heated with potassium fluoride to yield tetrafluoroterephthaloyl fluoride. The reaction conditions can vary, with temperatures ranging from 100 to 270°C and reaction times from several hours to over a day, sometimes conducted in a steel autoclave.[1] Solvents such as sulpholane or diglyme can be used.[1] In some cases, a phase transfer catalyst like tetrabutylammonium bromide may be employed to facilitate the reaction at lower temperatures.[1]

Benzene-1,4-dicarbonyl dichloride (Terephthaloyl chloride)

Terephthaloyl chloride (TCL) is a white crystalline solid at room temperature and is a crucial monomer in the synthesis of high-performance polymers like Kevlar®.[2][3]

Physical Properties of Benzene-1,4-dicarbonyl dichloride

| Property | Value |

| Molecular Formula | C₈H₄Cl₂O₂ |

| Molar Mass | 203.02 g/mol [2][4][5][6] |

| Appearance | White solid, monoclinic crystals or flakes[2][4][5] |

| Melting Point | 79-84 °C[4][5] |

| Boiling Point | 259-266 °C[4][5] |

| Density | 1.34 g/cm³[2][4][5] |

| Vapor Pressure | 0.02 mm Hg (25 °C)[4][5] |

| Water Solubility | Reacts with water[4][5][7] |

| Solubility | Soluble in ethanol and other organic solvents[4][5] |

Chemical Properties and Reactivity of Benzene-1,4-dicarbonyl dichloride

Terephthaloyl chloride is a reactive compound. The acyl chloride functional groups are susceptible to nucleophilic attack.

-

Reaction with Water: It reacts with water and moist air, producing hydrogen chloride gas.[5][7]

-

Reaction with Alcohols: It reacts with alcohols.[7]

-

Incompatibilities: It is incompatible with strong bases, alkalis, oxidizing agents, and chemicals readily decomposed by acids (e.g., cyanides, sulfides, carbonates).[7] It can also react with mild and galvanized steel, producing hydrogen gas.[7]

Experimental Protocols

Synthesis of Terephthaloyl chloride:

A common laboratory and industrial method for the synthesis of terephthaloyl chloride is the reaction of terephthalic acid with thionyl chloride.

-

Procedure: Terephthalic acid is mixed with an excess of thionyl chloride. The mixture is refluxed at approximately 80°C for 10-12 hours.[3][8] After the reaction is complete, the excess thionyl chloride is removed by distillation. The crude product is then purified by vacuum distillation to yield the final product.[3][8] A patent describes a similar process where after the reaction, a decolorant is added to the crude product before vacuum distillation to obtain high-purity terephthaloyl chloride.

Diagram of Terephthaloyl Chloride Synthesis:

Caption: A simplified workflow for the synthesis of Terephthaloyl Chloride.

Spectral Data for Benzene-1,4-dicarbonyl dichloride

While specific spectra for Benzene-1,4-dicarbonyl dichloride were not found in the search results, general characteristics for similar aromatic carbonyl compounds can be inferred.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O (carbonyl) stretching vibration would be expected in the region of 1700-1750 cm⁻¹. The presence of the aromatic ring would show C=C stretching absorptions around 1600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the para-substitution on the benzene ring, a single signal (singlet) would be expected for the four aromatic protons.

-

¹³C NMR: One would expect to see signals for the carbonyl carbons and the aromatic carbons. Due to symmetry, there would be a limited number of distinct signals for the aromatic carbons.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (203.02 g/mol ). Due to the presence of two chlorine atoms, characteristic isotopic patterns for M, M+2, and M+4 would be observed.

Applications in Drug Development and Research

Terephthaloyl chloride is a versatile building block in organic synthesis. Its bifunctional nature allows it to be used in the preparation of various polymers and macrocycles. In the context of drug development, such derivatives could be explored for various applications, although direct use of the highly reactive terephthaloyl chloride in pharmaceuticals is unlikely. It serves as a precursor for more complex molecules with potential biological activity. For instance, it is a key component in the synthesis of aramid fibers, which have applications in various fields due to their high strength and thermal stability.[2][3]

Logical Relationship for Polymer Synthesis:

Caption: The role of Terephthaloyl Chloride in the synthesis of aramid fibers.

References

- 1. EP0140482A2 - Fluorination process for the production of nuclear fluorinated phthaloyl- and terephthaloyl fluorides - Google Patents [patents.google.com]

- 2. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]

- 3. Terephthaloyl Chloride Chemical Properties, Uses, Production [yufenggp.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. BENZENE-1,4-DICARBONYL DICHLORIDE | CAS 100-20-9 [matrix-fine-chemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Terephthaloyl chloride synthesis - chemicalbook [chemicalbook.com]

Benzene-1,4-dicarbonyl difluoride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzene-1,4-dicarbonyl difluoride, also known as terephthaloyl fluoride. Due to the limited availability of direct data on this specific compound, this guide also draws upon the well-documented properties and reactions of the analogous compound, terephthaloyl chloride, and the general chemistry of acyl fluorides.

Molecular Structure and Identification

This compound is an acyl fluoride derivative of terephthalic acid. Its molecular structure consists of a central benzene ring substituted at the 1 and 4 positions with carbonyl fluoride groups.

Molecular Formula: C₈H₄F₂O₂

Molecular Weight: 170.12 g/mol

Chemical Structure:

Physicochemical Properties

Specific experimental data for the physicochemical properties of this compound are not widely reported. However, based on the properties of the analogous terephthaloyl chloride and general trends for acyl fluorides, the following properties can be anticipated. Acyl fluorides are generally more stable and less reactive than their chloride counterparts.

| Property | Terephthaloyl Chloride (for comparison) | Expected Trend for Terephthaloyl Fluoride |

| Melting Point | 81.5 to 83 °C[1] | Likely to be in a similar range, possibly slightly lower |

| Boiling Point | 265 °C[1] | Expected to be lower due to the higher volatility of acyl fluorides |

| Density | 1.34 g/cm³[1] | Expected to be in a similar range |

| Solubility | Reacts with water; soluble in organic solvents[2] | Expected to be more stable to hydrolysis than the chloride but still reactive; soluble in common organic solvents |

Synthesis of this compound

The synthesis of acyl fluorides from carboxylic acids is a well-established transformation in organic chemistry.[3] Several methods can be employed for the preparation of this compound from terephthalic acid.

A common and effective method for synthesizing acyl fluorides is through the deoxyfluorination of the corresponding carboxylic acid.[4][5] This can be achieved using various fluorinating agents. One such method involves the use of a stable, solid reagent that can be handled more safely than many traditional fluorinating agents.[3]

Reagents and Equipment:

-

Terephthalic acid

-

A suitable deoxyfluorinating reagent (e.g., (Me₄N)SCF₃, PyFluor, XtalFluor)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, distillation or crystallization apparatus)

Procedure:

-

Under an inert atmosphere, dissolve terephthalic acid in the anhydrous solvent in the reaction vessel.

-

Add the deoxyfluorinating reagent to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).

-

Upon completion, the reaction mixture is typically worked up by quenching with a mild aqueous solution, followed by extraction with an organic solvent.

-

The organic layer is then washed, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation, crystallization, or column chromatography to yield pure this compound.

For a detailed protocol for a similar transformation, refer to the synthesis of acyl fluorides using (Me₄N)SCF₃ as described by Schoenebeck and colleagues.[3]

Applications in Research and Development

Acyl dihalides are key monomers in the synthesis of high-performance polymers. Terephthaloyl chloride, for instance, is a precursor to Kevlar.[1] Similarly, this compound can be expected to be a valuable monomer for the synthesis of fluorinated polyamides and polyesters. The incorporation of fluorine can impart unique properties to these polymers, such as enhanced thermal stability, chemical resistance, and altered optical and dielectric properties.[6]

Acyl fluorides are increasingly recognized as valuable intermediates in the synthesis of complex molecules, including pharmaceuticals.[7][8] Their moderated reactivity compared to acyl chlorides allows for more controlled and selective reactions, which is particularly advantageous in the synthesis of intricate drug candidates.[5] The introduction of fluorine atoms into a molecule is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. While direct applications of this compound in drug development are not documented, its potential as a building block for introducing the terephthaloyl moiety into fluorinated drug candidates is significant.

Experimental Workflow: Synthesis of Acyl Fluorides

The following diagram illustrates a generalized workflow for the synthesis of acyl fluorides from carboxylic acids, a key process for obtaining this compound.

Caption: Generalized workflow for the synthesis of this compound.

Logical Relationships in Acyl Fluoride Applications

The following diagram outlines the logical progression from the synthesis of this compound to its potential applications.

Caption: Potential application pathways for this compound.

References

- 1. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Synthesis of Acyl Fluorides Using a Stable Reagent - ChemistryViews [chemistryviews.org]

- 4. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]

- 5. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility of Benzene-1,4-dicarbonyl Dichloride in Organic Solvents

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of Benzene-1,4-dicarbonyl dichloride in various organic solvents. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow.

Introduction

Benzene-1,4-dicarbonyl dichloride (terephthaloyl chloride) is a key bifunctional monomer used in the synthesis of high-performance polymers such as aramids (e.g., Kevlar®) and other polyesters.[1] Its reactivity and solubility in organic solvents are critical parameters for polymerization processes, reaction kinetics, and final polymer properties. This guide aims to consolidate the available solubility data and provide standardized methods for its determination.

Quantitative Solubility Data

The solubility of Benzene-1,4-dicarbonyl dichloride is a crucial factor for its application in solution-phase reactions. While extensive quantitative data across a wide range of solvents is limited in publicly available literature, some key solubility information has been reported.

| Solvent | Temperature (°C) | Solubility | Notes |

| Ethanol | Not Specified | 100 mg/mL | Soluble, clear, colorless solution. |

| Diethyl Ether | Not Specified | Soluble | [2] |

| Acetone | Not Specified | Soluble | [3] |

| Chloroform | Not Specified | Soluble | [3] |

| Water | Not Specified | Reacts | Decomposes to form terephthalic acid and hydrochloric acid.[4][5] |

| Alcohol | Not Specified | Decomposes | [2] |

It is generally noted that Benzene-1,4-dicarbonyl dichloride is soluble in various organic solvents.[6][7][8][9] The solubility is influenced by factors such as temperature and the polarity of the solvent.[3][10] Generally, for most solids, solubility in organic solvents increases with temperature.[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like Benzene-1,4-dicarbonyl dichloride in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

3.1. Materials and Equipment

-

Benzene-1,4-dicarbonyl dichloride (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Vials with airtight caps

3.2. Procedure

-

Preparation of the Solid-Solvent Mixture:

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).[11]

-

Allow the mixture to equilibrate for a sufficient amount of time (typically 24-48 hours) to ensure that the solution is saturated. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.[13]

-

Alternatively, allow the solid to sediment and carefully draw the supernatant using a syringe.

-

-

Sample Preparation for Analysis:

-

Immediately filter the collected supernatant through a chemically resistant syringe filter to remove any remaining solid particles.

-

Accurately dilute a known volume of the filtered saturated solution with the same organic solvent using a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated analytical instrument such as HPLC or a UV-Vis spectrophotometer to determine the concentration of Benzene-1,4-dicarbonyl dichloride.[11]

-

Prepare a calibration curve using standard solutions of known concentrations of Benzene-1,4-dicarbonyl dichloride in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the concentration of the diluted sample and the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

3.3. Considerations

-

Purity of Materials: The purity of both the solute and the solvent is critical for accurate solubility measurements.[11]

-

Temperature Control: Temperature must be precisely controlled throughout the experiment as solubility is temperature-dependent.[11]

-

Chemical Stability: Benzene-1,4-dicarbonyl dichloride is reactive towards protic solvents like alcohols and water.[2][4][5] Ensure the use of anhydrous solvents and a dry environment to prevent decomposition.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

Conclusion

The solubility of Benzene-1,4-dicarbonyl dichloride in organic solvents is a critical parameter for its use in polymer synthesis and other chemical reactions. While quantitative data is not extensively available, it is known to be soluble in several common organic solvents. The provided experimental protocol offers a standardized approach for researchers to determine its solubility in specific solvents of interest, ensuring accurate and reproducible results. Careful control of experimental conditions, particularly temperature and moisture, is essential for obtaining reliable solubility data for this reactive compound.

References

- 1. Terephthaloyl chloride - Wikipedia [en.wikipedia.org]

- 2. Terephthaloyl chloride | C8H4Cl2O2 | CID 7488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. ICSC 0331 - TEREPHTHALOYL DICHLORIDE [inchem.org]

- 6. chembk.com [chembk.com]

- 7. Terephthaloyl Chloride Chemical Properties, Uses, Production [yufenggp.com]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. google.com [google.com]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. quora.com [quora.com]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of Benzene-1,4-dicarbonyl Difluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Benzene-1,4-dicarbonyl difluoride. In the absence of direct experimental data for this specific compound, this document leverages data from its close analog, Benzene-1,4-dicarbonyl dichloride (terephthaloyl chloride), and established principles of spectroscopic analysis for aromatic and acyl fluoride compounds. This guide is intended to serve as a valuable resource for researchers in the fields of chemistry and drug development by providing anticipated data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed hypothetical experimental protocols and a logical workflow for spectroscopic analysis.

Introduction

This compound is an aromatic acyl fluoride. Acyl fluorides are valuable reagents in organic synthesis, often exhibiting unique reactivity compared to their more common chloride counterparts. A thorough understanding of the spectroscopic characteristics of this compound is essential for its identification, purity assessment, and for monitoring its reactions in various applications, including pharmaceutical and materials science research. This guide presents a predicted spectroscopic profile to aid in these endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on the known data of terephthaloyl chloride and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 4H | Aromatic Protons (H-2, H-3, H-5, H-6) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~158 (doublet, ¹JCF ≈ 350-400 Hz) | Carbonyl Carbon (C=O) |

| ~135 | Aromatic Carbon (ipso, C-1, C-4) |

| ~131 | Aromatic Carbon (ortho, C-2, C-3, C-5, C-6) |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| +20 to +40 | Singlet | Acyl Fluoride (-COF) |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1850-1800 | Strong | C=O Stretch (Acyl Fluoride) |

| 1600-1580 | Medium | Aromatic C=C Stretch |

| 1500-1400 | Medium | Aromatic C=C Stretch |

| 1200-1100 | Strong | C-F Stretch (Acyl Fluoride) |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 170 | [M]⁺ (Molecular Ion) |

| 151 | [M - F]⁺ |

| 142 | [M - CO]⁺ |

| 123 | [M - COF]⁺ |

| 95 | [C₆H₄F]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed, hypothetical methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free of residual water, as the compound is expected to be moisture-sensitive.

-

¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Reference the chemical shifts to the residual solvent peak.

-

¹³C NMR: Acquire the spectrum on the same instrument. Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon environment. A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Use a simple pulse-acquire sequence. Reference the chemical shifts to an external standard such as CFCl₃ (δ = 0 ppm) or an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended due to its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. Acquire at least 16 scans and background correct against the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe for a solid sample or by dissolving it in a volatile organic solvent and using a standard liquid injection method if the instrument is coupled to a gas chromatograph.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel aromatic compound like this compound.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The tabulated data for NMR, IR, and Mass Spectrometry, along with the outlined experimental protocols, offer a solid foundation for researchers working with this or structurally similar compounds. The provided workflow diagram further serves as a logical guide for the systematic spectroscopic characterization of novel aromatic molecules. It is anticipated that this information will facilitate the synthesis, identification, and application of this compound in various scientific endeavors. Future experimental validation of this predicted data is encouraged to further refine our understanding of this compound's properties.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Benzene-1,4-dicarbonyl difluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene-1,4-dicarbonyl difluoride, also known as terephthaloyl fluoride, is an aromatic acyl fluoride. Acyl fluorides are a class of organic compounds that are gaining increasing attention as versatile reagents in organic synthesis due to their unique reactivity and stability.[1] Compared to other acyl halides, such as acyl chlorides, acyl fluorides often exhibit greater stability, particularly towards hydrolysis, owing to the high strength of the carbon-fluorine bond.[2][3] This enhanced stability can be advantageous in various applications, including the synthesis of pharmaceuticals and advanced polymers.

This technical guide aims to provide a comprehensive overview of the expected thermal stability and decomposition profile of this compound. The content is structured to be a valuable resource for researchers and professionals working with or considering the use of this compound.

Predicted Thermal Stability

The thermal stability of a compound is intrinsically linked to the strength of its chemical bonds. The Carbon-Fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a Carbon-Chlorine (C-Cl) bond.

Table 1: Comparison of Average Bond Dissociation Energies

| Bond | Average Bond Dissociation Energy (kJ/mol) |

| C-F | ~485 |

| C-Cl | ~327 |

| C-C (aromatic) | ~500-550 |

| C-H (aromatic) | ~430-470 |

| C=O | ~745 |

Source: Data compiled from general chemistry resources.[4]

Given the substantial difference in bond dissociation energies between C-F and C-Cl bonds, it is highly probable that this compound possesses greater thermal stability than its widely used analog, Benzene-1,4-dicarbonyl dichloride (terephthaloyl chloride). The initiation of thermal decomposition would likely require significantly higher temperatures for the difluoride compound.

While a precise decomposition temperature is not documented, it is anticipated to be well above the boiling point of analogous monofunctional compounds like benzoyl fluoride (160 °C).[5] For comparison, the decomposition of terephthaloyl chloride is noted to occur upon heating, producing toxic and corrosive fumes.[6][7]

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through radical mechanisms at elevated temperatures. The weakest bonds in the molecule, aside from potential intermolecular interactions, are the C-C bonds of the benzene ring and the C-C bonds connecting the carbonyl groups to the ring. However, cleavage of the carbonyl-fluorine bond, while requiring significant energy, would be a key step in the formation of decomposition products.

Based on the decomposition products observed for other aromatic acyl halides and fluorinated organic compounds, the following are likely to be generated upon pyrolysis of this compound:

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Decarbonylation is a common decomposition pathway for carbonyl compounds at high temperatures.

-

Hydrogen Fluoride (HF): The presence of fluorine atoms makes the formation of highly stable HF a probable outcome, likely through reactions with hydrogen sources or moisture. The safety data sheet for benzoyl fluoride lists hydrogen fluoride as a hazardous decomposition product.[8]

-

Fluorinated Aromatic Fragments: Partial decomposition could lead to the formation of various fluorinated and oxygenated benzene derivatives.

-

Char/Soot: At very high temperatures, complete breakdown of the aromatic structure would lead to the formation of carbonaceous material.

The following diagram illustrates a logical workflow for investigating the thermal decomposition of this compound.

Proposed Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent thermo-oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant weight loss begins.

-

-

Objective: To determine melting point, phase transitions, and the enthalpy of decomposition.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum or gold-plated stainless steel DSC pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

-

Record the heat flow to the sample relative to the reference.

-

Endothermic peaks will indicate melting or other phase transitions, while exothermic peaks will indicate decomposition or crystallization.

-

-

Objective: To identify the gaseous products evolved during thermal decomposition.

-

Apparatus: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

Methodology:

-

Perform a TGA experiment as described in section 4.1.

-

The gas evolved from the TGA furnace is transferred via a heated transfer line to the MS or FTIR spectrometer.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously as a function of temperature.

-

The obtained spectra are used to identify the chemical composition of the decomposition products.

-

The following diagram illustrates the logical relationship between the compound's structure and its expected thermal behavior.

Summary and Recommendations for Handling

In the absence of direct experimental data, this compound is predicted to be a thermally stable compound, likely more so than its dichloride analog. Its decomposition at elevated temperatures is expected to produce hazardous and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.

Recommendations:

-

Experimental Verification: It is strongly recommended that the thermal properties of this compound be experimentally determined using the protocols outlined above before its use in applications involving elevated temperatures.

-

Handling Precautions: Due to the anticipated release of toxic and corrosive gases upon decomposition, all high-temperature manipulations of this compound should be conducted in a well-ventilated fume hood or an inert atmosphere glovebox. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.

-

Material Compatibility: At elevated temperatures, the potential for the formation of corrosive HF should be considered when selecting materials for reaction vessels and other equipment.

This guide provides a foundational understanding of the likely thermal behavior of this compound. Further experimental investigation is crucial for a definitive characterization of its properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Common Bond Energies (D [wiredchemist.com]

- 5. Benzoyl fluoride - Wikipedia [en.wikipedia.org]

- 6. ICSC 0331 - TEREPHTHALOYL DICHLORIDE [inchem.org]

- 7. Terephthaloyl Dichloride [yufenggp.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of Benzene-1,4-dicarbonyl difluoride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Electrophilic Aromatic Substitution and the Influence of Substituents

Electrophilic aromatic substitution is a fundamental class of reactions in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. The reactivity of the aromatic ring towards EAS is profoundly influenced by the nature of the substituents already present on the ring. These substituents can be broadly classified as either activating or deactivating groups.

-

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions.

-

Deactivating Groups: These groups withdraw electron density from the aromatic ring, reducing its nucleophilicity and making it less reactive towards electrophiles. Most deactivating groups direct incoming electrophiles to the meta position.

The carbonyl fluoride (-COF) group is a potent electron-withdrawing group due to both the inductive effect of the highly electronegative fluorine and oxygen atoms and the resonance effect of the carbonyl group. Consequently, Benzene-1,4-dicarbonyl difluoride, possessing two such groups in a para relationship, is expected to be exceptionally unreactive towards electrophilic aromatic substitution.

Predicted Reactivity and Regioselectivity of this compound

The two carbonyl fluoride groups in this compound work in concert to strongly deactivate the aromatic ring. Each -COF group is a meta-director. Therefore, any potential electrophilic attack would be directed to the positions meta to both substituents. In this symmetrically substituted molecule, the two remaining hydrogen atoms are equivalent and are both meta to the two carbonyl fluoride groups.

Caption: Directing effects on this compound.

The logical relationship for predicting the outcome of an EAS reaction on this substrate is as follows:

Caption: Logical workflow for predicting EAS on the target molecule.

Feasibility of Common Electrophilic Aromatic Substitution Reactions

Given the profound deactivating nature of the two -COF groups, forcing this compound to undergo electrophilic aromatic substitution would require exceptionally harsh reaction conditions. In many cases, the reaction may not proceed at all, or decomposition of the starting material may occur before any substitution takes place.

Nitration

Nitration typically involves the use of a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), a powerful electrophile.

Predicted Outcome: Extremely difficult to achieve. The strongly deactivated ring is highly resistant to attack by the nitronium ion. Forcing conditions, such as the use of fuming nitric and sulfuric acids at elevated temperatures, would likely be required and may lead to decomposition.

Analogous System: Nitration of terephthaloyl chloride (the dichloride analog) is not well-documented in standard literature, suggesting its low reactivity.

Halogenation

Halogenation (e.g., bromination or chlorination) requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to polarize the halogen molecule and generate a sufficiently strong electrophile.

Predicted Outcome: Highly unlikely to proceed under standard conditions. The deactivated ring cannot effectively attack the polarized halogen-Lewis acid complex. Very high temperatures and high concentrations of reactants might be necessary, but these conditions also favor side reactions and decomposition.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds on aromatic rings. However, these reactions are notoriously ineffective on strongly deactivated aromatic systems.

Predicted Outcome: Friedel-Crafts reactions will almost certainly fail. The Lewis acid catalyst required for these reactions will preferentially coordinate with the oxygen atoms of the carbonyl fluoride groups, further deactivating the ring and rendering it completely unreactive towards the carbocation or acylium ion electrophile.

Quantitative Data Summary (Theoretical)

As experimental data is unavailable, the following table presents a qualitative and theoretical comparison of the relative reactivity of this compound with related compounds in electrophilic aromatic substitution.

| Compound | Substituent(s) | Nature of Substituent(s) | Predicted Relative Reactivity (Benzene = 1) | Predicted Major Product Orientation |

| Benzene | -H | Neutral | 1 | N/A |

| Benzoyl Fluoride | -COF | Strongly Deactivating | << 1 | meta |

| This compound | -COF, -COF | Very Strongly Deactivating | <<< 1 | meta to both groups |

Hypothetical Experimental Protocol for Attempted Nitration

The following is a hypothetical protocol for an attempted nitration of this compound, designed to employ forcing conditions. This protocol is for theoretical discussion only and has not been validated. Extreme caution should be exercised if attempting such a reaction.

Objective: To attempt the synthesis of 2-nitrothis compound.

Materials:

-

This compound

-

Fuming nitric acid (90%)

-

Fuming sulfuric acid (20% oleum)

-

Anhydrous dichloromethane

-

Ice, saturated sodium bicarbonate solution, brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice-salt bath.

-

Slowly add fuming sulfuric acid (2 equivalents) to the stirred solution, maintaining the temperature below 5°C.

-

In the dropping funnel, prepare a solution of fuming nitric acid (1.1 equivalents) in fuming sulfuric acid (1 equivalent).

-

Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1 hour.

-

Slowly warm the reaction to room temperature and then heat to reflux for 24 hours, monitoring the reaction by a suitable method (e.g., GC-MS of quenched aliquots).

-

Cool the reaction mixture to room temperature and then pour it slowly over crushed ice.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to attempt to isolate the desired product.

Caption: Hypothetical workflow for the attempted nitration.

Conclusion

This compound is a substrate that is exceptionally resistant to electrophilic aromatic substitution. The powerful electron-withdrawing nature of the two carbonyl fluoride groups deactivates the aromatic ring to such an extent that common EAS reactions are not expected to proceed under standard conditions. While substitution, if it were to occur, would be directed to the positions meta to the existing groups, achieving such a transformation would likely require extreme and potentially hazardous reaction conditions. For researchers in drug development and other fields, this inherent lack of reactivity in EAS is a critical consideration. Alternative synthetic strategies, such as nucleophilic aromatic substitution on a suitably pre-functionalized ring or construction of the substituted ring from acyclic precursors, would be more viable approaches for synthesizing substituted derivatives of this scaffold.

An In-depth Technical Guide to the Reactivity of Carbonyl Groups in Benzene-1,4-dicarbonyl Difluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzene-1,4-dicarbonyl difluoride, also known as terephthaloyl fluoride, is a highly reactive aromatic diacyl fluoride. Its two carbonyl groups, activated by the strongly electron-withdrawing fluorine atoms, serve as key electrophilic centers for a variety of nucleophilic acyl substitution reactions. This technical guide provides a comprehensive overview of the reactivity of these carbonyl groups, with a focus on their utility in the synthesis of high-performance polymers and as intermediates in the preparation of fine chemicals and pharmaceuticals. This document details the underlying principles of their reactivity, provides comparative data with the more common chloride analogue, outlines detailed experimental protocols for key transformations, and presents reaction mechanisms and workflows through explanatory diagrams.

Introduction

This compound is a bifunctional monomer that plays a crucial role in the synthesis of advanced materials, including aramids and polyesters. The high electronegativity of the fluorine atoms significantly influences the electrophilicity of the carbonyl carbons, making them highly susceptible to nucleophilic attack. While structurally similar to its chloride counterpart, terephthaloyl chloride, the difluoride exhibits distinct reactivity profiles that can be advantageous in specific synthetic contexts. Understanding the kinetics, thermodynamics, and reaction mechanisms associated with the carbonyl groups of this compound is paramount for its effective utilization in research and industrial applications.

Reactivity of the Carbonyl Groups

The reactivity of the carbonyl groups in this compound is primarily governed by the principles of nucleophilic acyl substitution. The fluorine atoms, being the most electronegative elements, create a strong inductive effect, withdrawing electron density from the carbonyl carbons. This results in a significant partial positive charge on the carbonyl carbons, making them highly electrophilic.

The general mechanism for nucleophilic acyl substitution at one of the carbonyl groups proceeds through a tetrahedral intermediate. A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the fluoride ion, which is a good leaving group, to yield the substituted product.

Comparative Reactivity

Acyl fluorides are generally considered to be less reactive than their corresponding acyl chlorides. This is attributed to the stronger carbon-fluorine bond compared to the carbon-chlorine bond and the better leaving group ability of the chloride ion in many solvent systems. However, the high reactivity of this compound still allows for efficient reactions with a wide range of nucleophiles.

Table 1: Comparative Reactivity of Terephthaloyl Halides

| Property | This compound | Benzene-1,4-dicarbonyl Dichloride |

| Relative Reactivity | High | Very High |

| Leaving Group | F⁻ | Cl⁻ |

| C-X Bond Strength | Stronger | Weaker |

| Reaction Conditions | May require slightly more forcing conditions (e.g., higher temperature, longer reaction time) compared to the dichloride. | Typically reacts under milder conditions. |

| Byproducts | HF (or fluoride salts) | HCl (or chloride salts) |

| Handling | Highly sensitive to moisture. | Highly sensitive to moisture. |

Key Reactions and Experimental Protocols

The carbonyl groups of this compound readily undergo reactions with various nucleophiles, most notably amines and alcohols, to form amides and esters, respectively. These reactions are the foundation for the synthesis of aramids and polyesters.

Amidation for Aramid Synthesis

The reaction with aromatic diamines, such as p-phenylenediamine, leads to the formation of poly(p-phenylene terephthalamide), a high-performance aramid fiber.

-

Materials:

-

This compound

-

p-Phenylenediamine

-

N-Methyl-2-pyrrolidone (NMP) (anhydrous)

-

Calcium chloride (anhydrous)

-

Pyridine (anhydrous)

-

Methanol

-

Deionized water

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve anhydrous calcium chloride in anhydrous NMP.

-

Add p-phenylenediamine to the stirred solution and stir until completely dissolved.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous NMP to the cooled diamine solution with vigorous stirring. A small amount of anhydrous pyridine can be added as an acid scavenger.

-

A significant increase in viscosity should be observed as the polymerization proceeds. Continue stirring for 2-4 hours at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and continue stirring for another 12-24 hours.

-

Precipitate the polymer by pouring the viscous solution into a blender containing a mixture of water and methanol.

-

Filter the fibrous polymer, wash thoroughly with deionized water, and then with methanol to remove any unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.

-

Esterification for Polyester Synthesis

The reaction with diols, such as ethylene glycol or bisphenol A, yields polyesters with valuable thermal and mechanical properties.

-

Materials:

-

This compound

-

Ethylene glycol (anhydrous)

-

High-boiling point inert solvent (e.g., diphenyl ether)

-

Inert gas (e.g., nitrogen or argon)

-

-

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge ethylene glycol and the inert solvent.

-

Heat the mixture to a moderate temperature (e.g., 150-180 °C) under a slow stream of inert gas to ensure anhydrous conditions.

-

Slowly add this compound to the heated diol solution with continuous stirring. Hydrogen fluoride gas will be evolved and should be scrubbed.

-

After the addition is complete, gradually increase the temperature to 250-280 °C to drive the polycondensation reaction to completion and remove the evolved HF.

-

Apply a vacuum in the later stages of the reaction to facilitate the removal of the final traces of HF and any excess ethylene glycol, thereby increasing the molecular weight of the polymer.

-

Continue the reaction until the desired melt viscosity is achieved.

-

Cool the reactor and extrude the molten polymer.

-

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental reaction pathway and a general experimental workflow for the utilization of this compound.

Benzene-1,4-dicarbonyl Difluoride: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1] Fluorine's unique characteristics—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can significantly improve metabolic stability, binding affinity, and membrane permeability.[2][3] Benzene-1,4-dicarbonyl difluoride, also known as terephthaloyl fluoride, is a bifunctional reagent that combines a rigid aromatic core with two reactive acyl fluoride moieties. While its direct applications in medicinal chemistry are not as extensively documented as its dichloride analog (terephthaloyl chloride), its chemical properties suggest significant potential.

This technical guide explores the prospective applications of this compound in medicinal chemistry, drawing parallels from its more reactive counterpart and the broader field of acyl fluoride chemistry. Acyl fluorides offer a unique reactivity profile, being more stable and manageable than acyl chlorides, yet sufficiently reactive to engage in crucial bond-forming reactions under mild conditions.[4][5] This balance makes them highly attractive for the synthesis of complex molecules in a biological context.

Synthesis and Reactivity

This compound can be synthesized from its corresponding carboxylic acid, terephthalic acid, using various modern deoxyfluorinating reagents. Agents like pentafluoropyridine (PFP) or 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) allow for the conversion of carboxylic acids to acyl fluorides under mild conditions.[4][6] An alternative route involves a halogen exchange reaction from terephthaloyl chloride using a fluoride salt like potassium fluoride.[7]

Acyl fluorides occupy a sweet spot in reactivity. They are generally more stable towards hydrolysis than acyl chlorides, making them easier to handle, particularly in aqueous environments.[][9] However, they remain sufficiently electrophilic to react with nucleophiles like amines to form stable amide bonds, a cornerstone of medicinal chemistry.[10] This tuned reactivity can reduce side reactions and allow for more selective modifications of complex molecules.[4]

Potential Applications in Medicinal Chemistry

The rigid, bifunctional nature of this compound makes it a versatile building block for several applications in drug development.

1. Rigid Linker for Bivalent Molecules

The 1,4-disubstituted benzene ring provides a rigid and defined geometry. This is highly advantageous in the design of bivalent molecules such as PROTACs (Proteolysis Targeting Chimeras) or targeted drug conjugates, where precise control over the distance and orientation between two active moieties (e.g., a warhead and a targeting ligand) is critical for efficacy.[11][12] The acyl fluoride groups serve as convenient handles for conjugation with amine-containing molecules.

2. Covalent Inhibitors

Targeted covalent inhibitors (TCIs) offer advantages in potency and duration of action by forming a permanent bond with their biological target.[13] While highly reactive warheads can lead to off-target toxicity, the moderated reactivity of acyl fluorides could be exploited to target nucleophilic residues (like lysine or tyrosine) in an active site with greater selectivity.[14][15] The aryl fluoride itself, being less reactive than sulfonyl fluorides, could provide a more controlled covalent modification, minimizing off-target effects.[16]

3. Synthesis of Bio-compatible Polymers

Terephthaloyl chloride is a key monomer in the synthesis of high-performance polymers like aramids.[17][18] Similarly, the difluoride analog could be used to create novel polymers for biomedical applications, such as drug delivery systems, hydrogels, or medical device coatings.[19][20] The resulting polymers may exhibit altered properties, such as different degradation rates or drug release profiles, which could be fine-tuned for specific therapeutic needs.

4. Scaffold for Bioisosteric Replacement

In drug design, replacing one functional group with another that has similar physical or chemical properties (a bioisostere) is a common strategy to improve a drug's profile.[21][22][23] The acyl fluoride can be considered a bioisostere of a carboxylic acid or an ester, potentially offering improved cell permeability and metabolic stability. A 1,4-disubstituted benzene core has been successfully used in developing potent inhibitors for various targets, such as the discovery of benzene-1,4-disulfonamides as inhibitors of oxidative phosphorylation in cancer cells.[24] This demonstrates the utility of this central scaffold in orienting functional groups for effective target binding.

Quantitative Data

While specific biological activity data (e.g., IC50 values) for derivatives of this compound are scarce in the public domain, we can present the physicochemical properties of its well-studied dichloride analog as a reference point.

| Property | Value (for Terephthaloyl Chloride) | Reference |

| Molecular Formula | C₈H₄Cl₂O₂ | [25] |

| Molar Mass | 203.02 g/mol | [25] |

| Melting Point | 79-81 °C | [25] |

| Boiling Point | 266 °C | [25] |

| Density | 1.34 g/cm³ | [26] |

| Water Solubility | Reacts | [26] |

Additionally, studies on related 1,4-disubstituted benzene scaffolds have shown significant biological activity. For instance, optimized benzene-1,4-disulfonamide derivatives have demonstrated nanomolar inhibition of Oxidative Phosphorylation (OXPHOS) Complex I and potent cytotoxicity in pancreatic cancer cell lines.[24]

| Compound Class | Target | Activity | Cell Lines | Reference |

| Benzene-1,4-disulfonamides | OXPHOS Complex I | IC50 < 200 nM | MIA PaCa-2 | [24] |

| Benzene-1,4-disulfonamides | OXPHOS Complex I | IC50 < 1 µM | BxPC-3 | [24] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Deoxyfluorination

This protocol is a representative procedure based on modern deoxyfluorination methods.[4][6]

-

Materials: Terephthalic acid, Pentafluoropyridine (PFP), Diisopropylethylamine (DIPEA), and dry acetonitrile (MeCN).

-

Procedure: a. To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add terephthalic acid (1.0 eq). b. Add dry acetonitrile to dissolve/suspend the acid. c. Add DIPEA (2.2 eq) to the mixture and stir. d. Add PFP (1.1 eq) dropwise to the reaction mixture at room temperature. e. Stir the reaction for 16-24 hours, monitoring by ¹⁹F NMR for the appearance of the acyl fluoride signal (expected around 18-30 ppm). f. Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of a Diamide using this compound

This protocol describes a typical amidation reaction, a key step in creating linkers or synthesizing final compounds.[27][28]

-

Materials: this compound, a primary or secondary amine (e.g., benzylamine, 2.2 eq), a non-nucleophilic base (e.g., DIPEA, 2.5 eq), and a suitable solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

-

Procedure: a. Dissolve the amine (2.2 eq) and DIPEA (2.5 eq) in the chosen solvent in a dry flask under an inert atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Prepare a solution of this compound (1.0 eq) in the same solvent. d. Add the acyl fluoride solution dropwise to the cooled amine solution over 30 minutes. e. Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. g. Extract the product with an organic solvent (e.g., ethyl acetate). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography or recrystallization.

This compound represents a promising, yet underutilized, scaffold in medicinal chemistry. Its combination of a rigid aromatic core and tunable reactive acyl fluoride handles makes it an ideal candidate for constructing complex molecular architectures such as bivalent inhibitors, targeted drug conjugates, and novel covalent modifiers. The enhanced stability of acyl fluorides compared to their chloride counterparts offers significant advantages for synthesis and in biological systems.[5]

Future research should focus on the systematic exploration of this scaffold in drug design programs. Synthesizing libraries of compounds where this compound is used as a central linker or as a carrier of pharmacophores will be crucial to fully elucidate its potential. Investigating its reactivity with various biological nucleophiles could also pave the way for a new class of selective covalent inhibitors. As the demand for more sophisticated and targeted therapeutics grows, versatile building blocks like this compound will be invaluable assets for drug discovery professionals.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP0140482A2 - Fluorination process for the production of nuclear fluorinated phthaloyl- and terephthaloyl fluorides - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. air.unimi.it [air.unimi.it]

- 13. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 14. uh-ir.tdl.org [uh-ir.tdl.org]

- 15. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uh-ir.tdl.org [uh-ir.tdl.org]

- 17. Terephthaloyl chloride - American Chemical Society [acs.org]

- 18. nbinno.com [nbinno.com]

- 19. Terephthaloyl chloride [yufenggp.com]

- 20. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. drughunter.com [drughunter.com]

- 24. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chembk.com [chembk.com]

- 26. chembk.com [chembk.com]

- 27. Amide synthesis by acylation [organic-chemistry.org]

- 28. blogs.rsc.org [blogs.rsc.org]

The Emergence of Benzene-1,4-dicarbonyl Difluoride in High-Performance Polymer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

High-performance polymers are integral to advancements in numerous scientific and technological fields, including drug development and biomedical applications. The choice of monomer is a critical determinant of the final polymer's properties. This technical guide explores the use of Benzene-1,4-dicarbonyl difluoride, also known as terephthaloyl fluoride, as a monomer for the synthesis of advanced polyamides and polyesters. While its chlorinated analog, terephthaloyl chloride, is more commonly used, the fluorinated counterpart offers potential advantages in terms of reactivity, byproduct management, and the final polymer's properties, such as enhanced thermal stability and unique solubility characteristics. This document provides a comprehensive overview of the synthesis, polymerization, and potential applications of polymers derived from this fluorinated monomer, with a particular focus on its relevance to the pharmaceutical and biomedical sectors.

Introduction

The synthesis of high-performance aromatic polymers, such as polyamides and polyesters, has traditionally relied on the use of acyl chlorides as highly reactive monomers. Terephthaloyl chloride, for instance, is a key building block for the commercial production of strong and resistant polymers like Kevlar®. However, the polycondensation reactions involving acyl chlorides produce hydrogen chloride (HCl) as a byproduct, which can be corrosive and may require neutralization steps, complicating the polymerization process and potentially affecting the final polymer's purity.

The substitution of chlorine with fluorine in the acyl halide monomer, yielding this compound, presents an intriguing alternative. The reactivity of acyl fluorides differs from that of acyl chlorides, potentially offering better control over the polymerization process. Furthermore, the byproduct of polycondensation is hydrogen fluoride (HF), which, although hazardous, has different chemical properties that may be advantageous in certain reaction setups.

Fluorinated polymers, in general, are known for their exceptional properties, including high thermal stability, chemical inertness, and hydrophobicity.[1][2] These characteristics are highly desirable in biomedical applications, such as in the formulation of drug delivery systems, medical implants, and diagnostic devices.[1][3][4][5][6] This guide will delve into the technical aspects of utilizing this compound as a monomer to create novel polymers with potentially superior properties for these demanding applications.

Monomer Synthesis and Properties

Synthesis of this compound

The synthesis of this compound is not as widely documented as that of its chlorinated analog. However, a plausible and documented route involves the fluorination of a chlorinated precursor. For instance, tetrafluoroterephthaloyl fluoride can be synthesized by reacting tetrachloroterephthaloyl chloride with potassium fluoride in a polar aprotic solvent like sulfolane at elevated temperatures (120-150 °C).[7] A similar principle can be applied to the synthesis of the non-ring-fluorinated this compound from terephthaloyl chloride.

A general synthetic workflow for the preparation of the monomer is outlined below:

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are scarce in publicly available literature. However, based on the properties of similar molecules and its chlorinated counterpart, we can infer some characteristics.

| Property | Terephthaloyl Chloride (for comparison) | Expected for this compound |

| Molecular Formula | C₈H₄Cl₂O₂ | C₈H₄F₂O₂ |

| Molar Mass | 203.02 g/mol | 170.11 g/mol |

| Appearance | White crystalline solid | White crystalline solid (predicted) |

| Melting Point | 81.5-83 °C | Likely lower than the dichloride due to weaker intermolecular forces (predicted) |

| Boiling Point | 265 °C | Likely lower than the dichloride (predicted) |

| Reactivity | Highly reactive, acylating agent | Reactive acylating agent, potentially more stable and less reactive than the dichloride[8][9] |

Polymerization Reactions

This compound can be used in polycondensation reactions with suitable co-monomers, such as diamines and diols, to produce polyamides and polyesters, respectively. The general reaction schemes are presented below.

Synthesis of Aromatic Polyamides (Aramids)

The reaction with an aromatic diamine, such as p-phenylenediamine, yields a polyaramid.

Synthesis of Aromatic Polyesters

The reaction with a diol, such as a bisphenol, results in the formation of an aromatic polyester.

Experimental Protocols

Hypothetical Protocol for Polyamide Synthesis (Solution Polymerization)

-

Monomer and Solvent Preparation:

-

Dry p-phenylenediamine and N-methyl-2-pyrrolidone (NMP) containing a solubilizing agent (e.g., CaCl₂) under vacuum.

-

Ensure this compound is of high purity.

-

-

Polymerization:

-

In a nitrogen-purged, flame-dried flask equipped with a mechanical stirrer, dissolve p-phenylenediamine in the NMP/CaCl₂ solvent system.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an equimolar amount of this compound as a solid or a solution in dry NMP.

-

Maintain the temperature at 0-5 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

-

Polymer Isolation and Purification:

-

Precipitate the polymer by pouring the viscous solution into a non-solvent such as water or methanol.

-

Wash the resulting polymer crumb or fiber thoroughly with water to remove the solvent and any remaining salts.

-

Further wash with a dilute base (e.g., sodium bicarbonate solution) to neutralize any trapped HF, followed by extensive washing with deionized water until the washings are neutral.

-

Dry the polymer under vacuum at an elevated temperature (e.g., 80-100 °C).

-

Hypothetical Protocol for Polyester Synthesis (Melt Polycondensation)

-

Monomer Preparation:

-

Ensure both this compound and the chosen diol (e.g., bisphenol A) are of high purity and thoroughly dried.

-

-

Polymerization:

-

In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, combine equimolar amounts of the two monomers.

-

Heat the mixture under a slow stream of nitrogen to a temperature above the melting points of the monomers to form a homogeneous melt.

-

Gradually increase the temperature (e.g., to 250-300 °C) while stirring to promote polycondensation. Hydrogen fluoride will be evolved and should be safely trapped.

-

As the viscosity of the melt increases, apply a vacuum to facilitate the removal of the final traces of HF and drive the polymerization to completion.

-

-

Polymer Isolation:

-

Cool the reactor and extrude or carefully remove the solid polymer.

-

The polymer can then be pelletized or ground for further processing.

-

Properties of Derived Polymers

While specific data for polymers derived from this compound is limited, the properties of analogous fluorinated aromatic polyamides and polyesters provide a strong indication of their expected performance. The incorporation of fluorine is known to enhance several key properties.[10][11][12][13][14]

Representative Properties of Fluorinated Aromatic Polymers

The following table summarizes typical property ranges for high-performance fluorinated aromatic polyamides and polyesters, based on available literature for similar structures.

| Property | Fluorinated Aromatic Polyamides | Fluorinated Aromatic Polyesters |

| Glass Transition Temp. (Tg) | 250 - 350 °C[15] | 150 - 250 °C[13] |

| Decomposition Temp. (TGA, 5% wt. loss) | > 450 °C in N₂[15] | > 400 °C in N₂[13] |

| Tensile Strength | 80 - 120 MPa | 60 - 100 MPa |

| Tensile Modulus | 2 - 4 GPa | 2 - 3.5 GPa |

| Solubility | Generally soluble in aprotic polar solvents (NMP, DMAc)[12] | Soluble in a wider range of organic solvents, including some chlorinated solvents |

| Dielectric Constant | 2.5 - 3.0 | 2.4 - 2.8 |

| Water Absorption | < 1% | < 0.5% |

Applications in Drug Development and Biomedical Science

The unique properties of fluorinated polymers make them highly attractive for various biomedical applications, particularly in drug delivery.[3][4][5][6][16][17]

Polymer-Based Drug Delivery Systems

Fluorinated polymers can be formulated into nanoparticles for the encapsulation and delivery of therapeutic agents.[1][6] The hydrophobicity imparted by fluorine can enhance the encapsulation of lipophilic drugs, and the chemical inertness of the polymer matrix can protect the drug from degradation.

A logical workflow for the development of a polymer-based drug delivery system is depicted below.

Experimental Protocol for Nanoparticle Formulation

The following is a general protocol for the preparation of drug-loaded polymeric nanoparticles using the solvent evaporation method.

-

Preparation of Organic Phase:

-

Dissolve a known amount of the fluorinated polymer and the therapeutic drug in a suitable water-miscible organic solvent (e.g., acetone, acetonitrile).

-

-

Preparation of Aqueous Phase:

-

Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, Pluronic® F68) to stabilize the nanoparticle suspension.

-

-

Emulsification:

-

Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

-

-

Solvent Evaporation:

-

Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent.

-

-

Nanoparticle Collection and Purification:

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles several times with deionized water to remove the surfactant and any unencapsulated drug.

-

Lyophilize the purified nanoparticles for storage.

-

Conclusion

This compound represents a promising, albeit under-explored, monomer for the synthesis of high-performance fluorinated polyamides and polyesters. The theoretical advantages of using an acyl fluoride, such as altered reactivity and a different byproduct profile, warrant further investigation. The resulting fluorinated polymers are expected to exhibit superior thermal stability, chemical resistance, and hydrophobicity, making them excellent candidates for advanced applications, particularly in the demanding fields of drug delivery and biomedical devices. While direct experimental data remains limited, this technical guide provides a foundational understanding and a framework for future research into the polymerization of this compound and the characterization and application of its derived polymers. As the demand for advanced, functional polymers continues to grow, the exploration of novel monomers like terephthaloyl fluoride will be crucial for innovation.

References

- 1. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. heraldopenaccess.us [heraldopenaccess.us]

- 6. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Branched Fluorine-containing Polyesters and their Properties - Beijing Institute of Technology [pure.bit.edu.cn]

- 14. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. iipseries.org [iipseries.org]

- 17. books.rsc.org [books.rsc.org]

Methodological & Application

Application Notes and Protocols for Polyamide Synthesis using Benzene-1,4-dicarbonyl Difluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them invaluable in demanding applications ranging from aerospace components and body armor to advanced filtration membranes and specialty fibers. The synthesis of these materials typically involves the polycondensation of an aromatic diamine with an aromatic diacid halide.